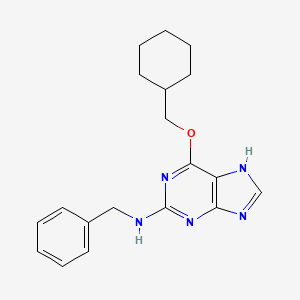
N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE is a complex organic compound with a unique structure that combines a benzyl group, a cyclohexylmethoxy group, and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE typically involves multiple steps, starting with the preparation of the purine base, followed by the introduction of the benzyl and cyclohexylmethoxy groups. Common reagents used in these reactions include benzyl chloride, cyclohexylmethanol, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions: N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-benzyl-6-(2-cyclohexyl ethoxy) hexan-1-amine
- N-Benzyl-6-bromopyridin-2-amine
- Pyrimido[1,2-a]benzimidazoles
Comparison: Compared to these similar compounds, N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
651733-94-7 |
|---|---|
Molecular Formula |
C19H23N5O |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C19H23N5O/c1-3-7-14(8-4-1)11-20-19-23-17-16(21-13-22-17)18(24-19)25-12-15-9-5-2-6-10-15/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H2,20,21,22,23,24) |
InChI Key |
SYWJORLYOOAWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)

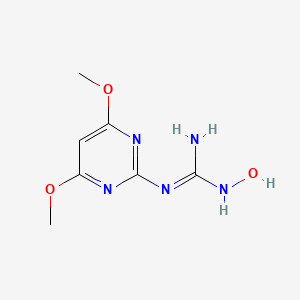


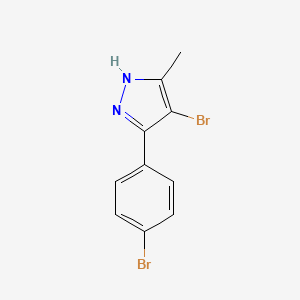
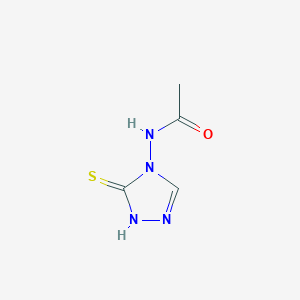

![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
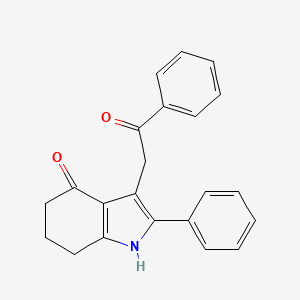
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)
![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
